PtdIns-(3,4,5)-P3-biotin (sodium)
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Overview
Description
Phosphatidylinositol 3,4,5-trisphosphate-biotin (sodium) is a synthetic analog of natural phosphatidylinositol, featuring biotin conjugation. This compound is significant in cellular signaling and is used extensively in biochemical research to study various cellular processes, including signal transduction and membrane dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphatidylinositol 3,4,5-trisphosphate-biotin (sodium) typically involves the phosphorylation of phosphatidylinositol at the 3, 4, and 5 positions using specific kinases. The biotin moiety is then conjugated to the phosphatidylinositol molecule. The reaction conditions often require the presence of ATP and magnesium ions as cofactors for the kinase enzymes .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions using recombinant kinases. The process is optimized for high yield and purity, ensuring that the biotinylated product is suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
Phosphatidylinositol 3,4,5-trisphosphate-biotin (sodium) undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the inositol ring.
Dephosphorylation: Removal of phosphate groups by phosphatases.
Biotinylation: Conjugation of biotin to the phosphatidylinositol molecule.
Common Reagents and Conditions
Phosphorylation: Requires ATP and magnesium ions.
Dephosphorylation: Catalyzed by specific phosphatases.
Biotinylation: Involves biotin-NHS ester in the presence of a suitable buffer.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of phosphatidylinositol and biotinylated phosphatidylinositol .
Scientific Research Applications
Phosphatidylinositol 3,4,5-trisphosphate-biotin (sodium) is widely used in scientific research due to its role in cellular signaling. Some key applications include:
Cell Signaling Studies: Used to investigate the role of phosphoinositides in signal transduction pathways.
Membrane Dynamics: Helps in studying the dynamics of cellular membranes and vesicle trafficking.
Protein Interactions: Used in pull-down assays to study protein-lipid interactions.
Cancer Research: Investigates the role of phosphoinositides in cancer cell proliferation and survival.
Mechanism of Action
Phosphatidylinositol 3,4,5-trisphosphate-biotin (sodium) exerts its effects by interacting with specific proteins that contain phosphoinositide-binding domains. These interactions lead to the recruitment and activation of downstream signaling proteins, such as Akt, which play crucial roles in cell survival, proliferation, and metabolism. The biotin moiety allows for easy detection and isolation of the compound in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2): Another important phosphoinositide involved in cellular signaling.
Phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2): Plays a role in signal transduction and membrane trafficking.
Uniqueness
Phosphatidylinositol 3,4,5-trisphosphate-biotin (sodium) is unique due to its biotinylation, which allows for specific detection and isolation in biochemical assays. This feature makes it particularly useful in studying protein-lipid interactions and cellular signaling pathways .
Properties
Molecular Formula |
C35H61N3Na4O24P4S |
---|---|
Molecular Weight |
1155.8 g/mol |
IUPAC Name |
tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-3-[8-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C35H65N3O24P4S.4Na/c1-2-3-4-6-10-17-27(41)58-22(19-56-26(40)16-9-7-5-8-13-18-36-25(39)15-12-11-14-24-28-23(21-67-24)37-35(44)38-28)20-57-66(54,55)62-31-29(42)32(59-63(45,46)47)34(61-65(51,52)53)33(30(31)43)60-64(48,49)50;;;;/h22-24,28-34,42-43H,2-21H2,1H3,(H,36,39)(H,54,55)(H2,37,38,44)(H2,45,46,47)(H2,48,49,50)(H2,51,52,53);;;;/q;4*+1/p-4/t22-,23+,24+,28+,29+,30+,31?,32-,33+,34?;;;;/m1..../s1 |
InChI Key |
IIJJVXPPNNJTJF-NVWQPLNXSA-J |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)COP(=O)([O-])OC3[C@@H]([C@H](C([C@H]([C@H]3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCC(=O)OC(COC(=O)CCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COP(=O)([O-])OC3C(C(C(C(C3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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